molecular formula C26H33N3O4 B10882512 N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide

N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B10882512
M. Wt: 451.6 g/mol
InChI Key: XIRNTDJCRGCRBQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzamide core substituted with a 4-methoxybenzoyl group at the ortho position and a cyclohexylamino-carbonyl-2-methylpropyl moiety at the N~1~ position. Its molecular formula is C₂₆H₃₃N₃O₄ (molecular weight: 451.56 g/mol) .

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C26H33N3O4/c1-17(2)23(26(32)27-19-9-5-4-6-10-19)29-25(31)21-11-7-8-12-22(21)28-24(30)18-13-15-20(33-3)16-14-18/h7-8,11-17,19,23H,4-6,9-10H2,1-3H3,(H,27,32)(H,28,30)(H,29,31)

InChI Key

XIRNTDJCRGCRBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclohexylamino group is introduced through a nucleophilic substitution reaction, while the methoxybenzoyl group is added via an acylation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Analogs and Substitution Effects

The following table highlights critical structural differences and similarities with related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Target Compound (N~1~-cyclohexyl variant) Cyclohexylamino, 4-methoxybenzoyl C₂₆H₃₃N₃O₄ 451.56 High lipophilicity (XLogP3 ~5.6 inferred)
N-[(1S/R)-1-{[(4-Chlorophenyl)amino]carbonyl}-2-methylpropyl]-5-chloro-2-hydroxybenzamide (8j) 4-Chlorophenylamino, 5-chloro-2-hydroxybenzamide C₂₁H₂₂Cl₂N₂O₃ 433.32 MRSA activity (7.81 μmol/L) > penicillin G, ciprofloxacin
2-[(4-Methoxybenzoyl)amino]-N-[1-[[(4-methoxyphenyl)amino]carbonyl]-2-methylpropyl]benzamide (CAS 485810-14-8) 4-Methoxyphenylamino, 4-methoxybenzoyl C₂₇H₂₉N₃O₅ 475.54 Increased polarity (Topological PSA: 96.5 Ų vs. ~90 Ų in target compound)
N-{(1R)-2-[(4-Chlorophenyl)amino]-1-methyl-2-oxoethyl}-4-chloro-2-hydroxybenzamide (9b) 4-Chlorophenylamino, 4-chloro-2-hydroxybenzamide C₁₈H₁₇Cl₂N₂O₃ 398.25 Broad-spectrum antimicrobial activity (1.95–7.81 μmol/L)
Antimicrobial Activity:
  • Chlorophenyl vs. Cyclohexylamino Groups: Compounds with chlorophenyl substituents (e.g., 8j, 9b) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations (1.95–7.81 μmol/L) . The cyclohexylamino group in the target compound may reduce antimicrobial efficacy but enhance CNS penetration due to higher lipophilicity .
Enantiomeric Effects:
  • (R)-Enantiomers : Demonstrated superior antimicrobial activity in analogs like 9b .
  • (S)-Enantiomers : Higher photosynthetic electron transport (PET) inhibition in spinach chloroplasts (e.g., 8d, 8f with IC₅₀ ~12–14 μmol/L) .
Metabolic Stability:
  • Methoxy Substituents : The 4-methoxy group in the target compound and its analog (CAS 485810-14-8) may improve metabolic stability compared to hydroxylated derivatives (e.g., 8j, 9b) .

Physicochemical Properties

Parameter Target Compound 8j CAS 485810-14-8
XLogP3 ~5.6 (inferred) 4.1 5.6
Hydrogen Bond Donors 3 3 3
Rotatable Bonds 8 7 8
Topological PSA ~90 Ų 86.6 Ų 96.5 Ų

Biological Activity

N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide, also known by its CAS number 499105-06-5, is a synthetic compound belonging to the benzamide class. This compound exhibits a complex molecular structure characterized by its unique functional groups, which contribute to its biological activity.

Molecular Characteristics

  • Molecular Formula : C26H33N3O4
  • Molar Mass : 451.56 g/mol
  • Synonyms :
    • N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide
    • Benzamide, N-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]- (9CI)

These characteristics are essential for understanding the compound's interactions at the molecular level and its potential therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting specific enzymes that play a role in disease progression, particularly in cancer models.
  • Receptor Binding : Studies suggest that it may interact with various receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Recent research highlights the compound's anticancer properties:

  • Study 1 : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Analgesic Properties

  • Study 2 : Another investigation revealed analgesic effects in animal models. The compound was effective in reducing pain responses, suggesting its potential as a non-opioid pain management alternative.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemKey FindingsReference
AnticancerBreast Cancer CellsInduced apoptosis, cell cycle arrest
AnticancerProstate Cancer CellsSignificant cytotoxicity
AnalgesicAnimal ModelsReduced pain responses

Q & A

Q. What are the key synthetic routes for synthesizing N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

Amide bond formation : React 4-methoxybenzoyl chloride with 2-aminobenzamide under basic conditions (e.g., DIPEA in DCM) to introduce the 4-methoxybenzoyl group.

Cyclohexylamino carbonyl attachment : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to conjugate the cyclohexylamine moiety to the 2-methylpropyl backbone.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound .
Key validation : Monitor intermediates via TLC and confirm final structure using 1H^1H-NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.
  • Purity assessment :
  • Reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm.
  • Elemental analysis (C, H, N) to ensure >98% purity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., protease or kinase targets) with controls (e.g., staurosporine for kinases).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors .
    Note : Ensure compliance with in-vitro study guidelines (no in vivo testing without ethical approval) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :
  • Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., Gaussian 16 software).
  • Solvent optimization : COSMO-RS simulations to select solvents improving yield (e.g., DMF vs. THF).
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) .
    Case study : A 2024 study reduced synthesis time by 40% using DFT-guided temperature control .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Analog synthesis : Replace the 4-methoxy group with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OH) groups.
  • Bioassay comparison : Test analogs against a panel of targets (e.g., kinases, proteases) to identify critical substituents.
    Example : A 2024 study found that replacing 4-methoxy with 3-chloro increased kinase inhibition by 15-fold .

Q. What strategies resolve contradictory data in biological assays (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Assay standardization : Use a reference compound (e.g., imatinib for kinase assays) to calibrate inter-lab variability.
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA with post-hoc Tukey test).
  • Mechanistic studies : Employ SPR or isothermal titration calorimetry (ITC) to validate binding kinetics and rule off-target effects .

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